molecular formula C25H42N8O7 B1142975 D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) CAS No. 162303-66-4

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

Cat. No.: B1142975
CAS No.: 162303-66-4
M. Wt: 566.7 g/mol
InChI Key: MBSRKKXVZCDQSH-OXJRKUMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound’s chemical identity is defined by its systematic IUPAC name:
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide hydrochloride.

Key Structural and Molecular Properties:

Property Value
Molecular Formula C₂₃H₃₉ClN₈O₅
Molecular Weight 543.06 g/mol
SMILES Notation [Cl-].O=C(C@HNC(C@@HN)=O)NC@HCCCN=C(N)N
InChIKey PMJYPWQXVJFMKT-OXJRKUMDSA-N
CAS Registry Number 162303-66-4

The structure comprises:

  • A D-valine residue at the N-terminus, enhancing proteolytic stability.
  • A central L-leucine and modified L-ornithine backbone with a diamino-methylidene group.
  • A 4-nitrophenyl moiety conjugated via an amide bond, enabling chromogenic detection in enzyme assays.

Synonyms include S-2266, D-Val-Leu-Arg-pNA hydrochloride, and H-D-Val-Leu-Arg-p-nitroanilide dihydrochloride.

Historical Context and Discovery

The compound emerged in the late 20th century during efforts to develop chromogenic substrates for serine proteases. Its design was motivated by the need for stable, synthetic analogs of natural peptide sequences to study enzyme-substrate interactions without rapid degradation.

Key Milestones:

  • 1980s : Introduction of p-nitroanilide (pNA) derivatives as chromogenic reporters for protease activity.
  • 1990s : Optimization of peptidomimetic backbones (e.g., D-amino acids) to resist enzymatic cleavage while retaining binding affinity.
  • 2000s : Validation of D-Val-Leu-Arg-pNA in assays for kallikrein and plasminogen activators , establishing its utility in thrombosis and inflammation research.

The compound’s synthesis leverages solid-phase peptide synthesis (SPPS) , with Fmoc/t-Bu protection strategies ensuring high purity.

Significance in Peptidomimetic Research

Peptidomimetics bridge the gap between peptides and small molecules, addressing limitations like poor bioavailability and rapid proteolysis. This compound exemplifies three key advancements:

Enhanced Enzymatic Stability

  • The D-valine residue prevents recognition by endogenous proteases, extending half-life in biochemical assays.
  • The diaminomethylidene group mimics arginine’s guanidinium moiety, preserving hydrogen-bonding interactions without metabolic liability.

Chromogenic Functionality

  • The 4-nitrophenyl group releases yellow p-nitroaniline upon enzymatic cleavage, enabling real-time spectrophotometric monitoring (λ = 405 nm).

Applications in Drug Discovery

  • Used to screen inhibitors of tissue plasminogen activator (t-PA) and urinary kallikrein , aiding cardiovascular drug development.
  • Serves as a template for designing irreversible protease inhibitors via structure-activity relationship (SAR) studies.

Table 1: Comparative Analysis of Peptidomimetic Features

Feature Natural Peptide D-Val-Leu-Arg-pNA
Proteolytic Stability Low High
Bioavailability Poor Moderate
Detection Modality Radioactive/FL Chromogenic (UV-Vis)
Synthetic Complexity Low High

Properties

CAS No.

162303-66-4

Molecular Formula

C25H42N8O7

Molecular Weight

566.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1

InChI Key

MBSRKKXVZCDQSH-OXJRKUMDSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Origin of Product

United States

Biological Activity

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.

  • Molecular Formula : C23H39ClN8O5
  • Molecular Weight : 551.51 g/mol
  • CAS Number : 162303-66-4
  • Solubility : Soluble in water (50 mg/mL) .

The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.

Enzymatic Assays

Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.

Antithrombotic Properties

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.

Case Studies

  • Fibrinolytic Activity Enhancement :
    • A study published in Blood Coagulation & Fibrinolysis demonstrated that the compound significantly increased plasminogen activation when tested alongside staphylokinase, suggesting a synergistic effect that could be harnessed for therapeutic applications in managing thrombotic disorders .
  • In Vivo Studies :
    • Animal models have shown promising results where administration of this compound led to a reduction in thrombus size and improved blood flow in ischemic tissues. These findings support its potential use as a therapeutic agent in cardiovascular diseases .

Toxicological Profile

While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:

  • Acute Toxicity : Harmful if swallowed or inhaled.
  • Irritation : Causes skin and eye irritation.
  • Reproductive Toxicity : Potential reproductive hazard noted .

Scientific Research Applications

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its potential as a substrate in protease assays, particularly in the context of plasminogen activation. The presence of the 4-nitrophenyl group allows for colorimetric detection of enzymatic activity, making it a useful tool in biochemical assays.

Activity TypeDescription
Enzyme SubstrateActs as a substrate for plasmin and related proteases.
Colorimetric AssayEnables detection of enzymatic reactions through color change.
Inhibition StudiesPotential use in studying enzyme inhibition mechanisms.

Research Applications

  • Protease Activity Measurement : This compound can be utilized to measure the activity of various proteases by monitoring the release of p-nitroaniline upon cleavage.
  • Drug Development : Given its structural features, it may serve as a lead compound for developing new inhibitors targeting specific proteases involved in disease processes such as cancer and thrombosis.
  • Biochemical Research : It can be used in studies involving protein interactions and modifications, particularly in understanding how different proteases interact with substrates.

Case Study 1: Plasminogen Activation Studies

In a study focused on plasminogen activation, D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide was employed to assess the kinetics of plasminogen conversion to plasmin. The results indicated that the compound effectively facilitated the reaction, demonstrating its utility as an assay substrate.

Case Study 2: Protease Inhibition

Another research effort investigated the inhibitory effects of various compounds on plasmin activity using D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide as a standard substrate. The findings suggested potential therapeutic applications in controlling excessive fibrinolysis in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized against analogs with related substituents or peptide backbones. Below is a detailed comparison based on available evidence:

Structural Analog: N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide

  • Molecular Formula : C₂₈H₄₀N₆O₇
  • Molecular Weight : 572.65 g/mol
  • Key Features: Replaces the 4-nitrophenyl group with a 4-hydroxymethylphenyl moiety. Contains an aminocarbonyl group instead of diaminomethylene. Lacks the hydrochloride salt, suggesting lower aqueous solubility compared to the target compound.
  • Implications :
    • The hydroxymethyl group may improve biocompatibility but reduce electrophilic reactivity relative to the nitro group in the target compound.
    • Structural data for this analog is available but lacks comparative pharmacological studies .

Functional Analog: N-(4-Dimethylamino-3,5-dinitrophenyl) Maleimide

  • Key Features: Features a dinitrophenyl core with dimethylamino and maleimide groups. Studied extensively via quantum chemical methods to predict charge distribution, dipole moments, and molecular reactivity .
  • Implications :
    • The electron-withdrawing nitro groups enhance electrophilicity, similar to the 4-nitrophenyl group in the target compound.
    • Theoretical models suggest strong intramolecular charge transfer, which could inform predictions about the target compound’s optical or electrochemical behavior .

Crystallographic Analog: 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline

  • Key Features :
    • Combines benzimidazole and dimethylaniline moieties.
    • Characterized via X-ray diffraction, NMR, and IR spectroscopy .
  • Experimental methods used here (e.g., crystallography) could be applied to resolve the target compound’s 3D structure .

Research Findings and Gaps

  • Target Compound: No direct pharmacological or thermodynamic data is available in the provided evidence.
  • Analogs :
    • The hydroxymethylphenyl analog () lacks nitro group reactivity but may offer better stability in aqueous environments.
    • Dinitrophenyl derivatives () exhibit predictable charge distribution patterns, which could guide synthetic optimization of the target compound.
  • Future Directions :
    • Apply quantum chemical methods (e.g., DFT) to model the target compound’s electronic properties.
    • Conduct comparative solubility and stability assays against analogs.

Preparation Methods

Molecular Architecture

The compound is a tripeptide comprising D-valine, L-leucine, and a modified L-arginine residue conjugated to a 4-nitrophenyl group. Key features include:

  • N-terminal sequence : D-Val-L-Leu-L-Arg

  • C-terminal modification : p-Nitroanilide (pNA) group attached via the arginine side chain

  • Counterion : Hydrochloride salt stabilizing the protonated guanidino group

The IUPAC name reflects this structure:
(S)-2-((R)-2-Amino-3-methylbutanamido)-N-((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)-4-methylpentanamide hydrochloride.

Synthetic Challenges

  • Stereochemical control at D-valine residue

  • Selective guanidinylation of the ornithine side chain

  • Stability of the p-nitroanilide group under acidic conditions

  • Prevention of racemization during coupling steps

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis typically employs Fmoc-based SPPS on Wang resin (loading: 0.4–0.7 mmol/g). The C-terminal arginine residue is anchored via its α-carboxyl group using standard HBTU/HOBt activation.

Table 1: Initial Resin Loading Parameters

ParameterSpecification
Resin typeWang resin (100–200 mesh)
Loading reagentFmoc-Arg(Pbf)-OH
ActivatorHBTU/DIPEA
Solvent systemDMF/DCM (1:1 v/v)
Coupling time2 hr at 25°C

Sequential Amino Acid Coupling

The peptide chain is elongated through iterative deprotection and coupling cycles:

  • Fmoc Deprotection :
    20% piperidine in DMF (2 × 5 min)

  • Coupling Reagents :

    • D-Valine: HATU/DIEA in DMF (2 eq amino acid, 1 hr)

    • L-Leucine: DIC/Oxyma Pure in NMP (4 eq, 45 min)

  • Real-time Monitoring :
    Kaiser test for free amine groups after each coupling

Guanidinylation of the Ornithine Side Chain

Post-Assembly Modification

After full peptide assembly, the δ-amine of ornithine undergoes guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride:

Reaction Scheme :

Orn-NH2+1H-pyrazole-1-carboxamidineDIEA, DMFOrn-NH-C(=NH)-NH2\text{Orn-NH}2 + \text{1H-pyrazole-1-carboxamidine} \xrightarrow{\text{DIEA, DMF}} \text{Orn-NH-C(=NH)-NH}2

Conditions :

  • 5 eq guanidinylation reagent

  • 12 hr at 25°C under nitrogen

p-Nitroanilide Conjugation

Activation and Coupling

The C-terminal carboxylate is activated as a pentafluorophenyl ester for reaction with 4-nitroaniline:

  • Activation :
    Pentafluorophenyl trifluoroacetate (PFP-TFA) in DCM

  • Coupling :
    3 eq 4-nitroaniline, DIEA (6 eq), 48 hr at 4°C

Yield Optimization :

  • <70% yield without molecular sieves

  • 85% yield with 4Å molecular sieves

Hydrochloride Salt Formation

Final Processing

The free base peptide is treated with HCl gas in anhydrous ether:

Procedure :

  • Dissolve crude peptide in dry THF (5 mg/mL)

  • Bubble HCl gas (0.5 L/min) for 15 min

  • Precipitate with cold diethyl ether

  • Lyophilize from tert-butanol/water

Critical Parameters :

  • pH maintained at 2.5–3.0 during salt formation

  • Final water content <0.5% by Karl Fischer

Purification and Characterization

Chromatographic Purification

HPLC Conditions :

ColumnXBridge BEH C18 (4.6 × 250 mm)
Mobile phaseA: 0.1% TFA in H2O
B: 0.1% TFA in ACN
Gradient20–50% B over 30 min
Flow rate1 mL/min
Detection220 nm

Typical Retention Time : 18.7 min

Spectroscopic Confirmation

Mass Spectrometry :

  • ESI-MS: m/z 543.1 [M+H]+ (calc. 543.2)

  • HRMS: m/z 543.2104 (Δ 1.3 ppm)

1H NMR (400 MHz, D2O) :
δ 8.15 (d, J=8.8 Hz, 2H, Ar-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 4.35–4.15 (m, 3H, α-H), 3.10 (m, 2H, δ-CH2 guanidino)

Comparative Analysis of Synthetic Routes

Table 2: Method Optimization Over Time

ParameterEarly Method (2012)Current Best Practice (2025)
Coupling reagentHOBt/EDClHATU/DIEA
GuanidinylationNG,NG-di-Boc-protectedDirect solution-phase
pNA conjugationHOSu active esterPFP ester
Overall yield12%34%
Purity (HPLC)89%99.5%

Industrial-Scale Considerations

Cost Drivers

  • D-Valine accounts for 41% of raw material costs

  • PFP-TFA contributes 28% to reagent expenses

Environmental Impact

  • E-factor: 86 kg waste/kg product

  • 73% of waste from DMF usage in SPPS

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Peptide Coupling: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to minimize side reactions. The 4-nitrophenyl group requires careful deprotection under mild acidic conditions (e.g., 1% TFA in DCM) to avoid degradation .
  • Purification: Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS, targeting >95% purity .
  • Yield Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of activated amino acids) and monitor reaction progress via TLC or MALDI-TOF MS .

Q. What spectroscopic and analytical techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify backbone connectivity and stereochemistry. The 4-nitrophenyl group’s aromatic protons appear as a distinct doublet (~8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error. For example, ESI-HRMS in positive mode should match the theoretical m/z of the protonated ion .
  • Infrared Spectroscopy (IR): Identify characteristic peaks (e.g., amide I band at ~1650 cm1^{-1}, nitro group stretch at ~1520 cm1^{-1}) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (stock solution), PBS (pH 7.4), and cell culture media. For example, reports solubility in DMSO at 11 mg/mL and PBS at 0.25 mg/mL .
  • Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers. Pre-filter solutions (0.22 µm) to remove particulates .

Q. What stability studies are critical for handling this compound under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC. The 4-nitrophenyl group may hydrolyze under alkaline conditions .
  • Thermal Stability: Store lyophilized powder at -20°C and assess stability over 6 months. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Q. Which in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like trypsin-like proteases or arginase using fluorogenic substrates (e.g., Bz-Arg-pNA·HCl in ). Monitor absorbance at 405 nm for p-nitroaniline release .
  • Cellular Uptake Studies: Use fluorescent labeling (e.g., FITC conjugation) and flow cytometry to evaluate membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the compound’s electrostatic potential and charge distribution?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., guanidino and nitro groups) .
  • Molecular Dynamics (MD): Simulate solvation in explicit water to analyze hydrogen-bonding interactions. Use software like GROMACS with CHARMM36 force fields .

Q. How do researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Control for batch-to-batch variability in compound synthesis .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products that may interfere with assays (e.g., nitro group reduction to amine) .

Q. What strategies mitigate steric hindrance during the synthesis of the branched peptide backbone?

Methodological Answer:

  • Orthogonal Protecting Groups: Use Alloc for lysine side chains and Pmc for arginine to enable selective deprotection. This minimizes steric clashes during coupling .
  • Microwave-Assisted Synthesis: Enhance coupling efficiency (e.g., 50°C for 10 minutes) for hindered residues like D-valine and L-leucine .

Q. How does the 4-nitrophenyl group influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure absorbance maxima (e.g., ~315 nm for nitroaromatic transitions). Compare with analogs lacking the nitro group to isolate its contribution .
  • Fluorescence Quenching Studies: Evaluate energy transfer between the nitro group and fluorophores (e.g., dansyl tags) to study intramolecular interactions .

Q. What advanced techniques characterize the compound’s interaction with biomolecular targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}) in real time .
  • Cryo-Electron Microscopy (Cryo-EM): Resolve binding conformations at near-atomic resolution for large complexes (e.g., protease-inhibitor interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.